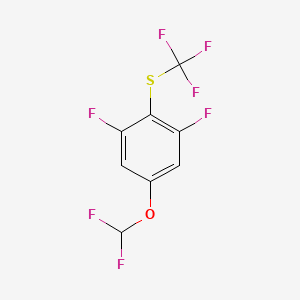

1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene

CAS No.: 1804417-44-4

Cat. No.: VC18823676

Molecular Formula: C8H3F7OS

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804417-44-4 |

|---|---|

| Molecular Formula | C8H3F7OS |

| Molecular Weight | 280.16 g/mol |

| IUPAC Name | 5-(difluoromethoxy)-1,3-difluoro-2-(trifluoromethylsulfanyl)benzene |

| Standard InChI | InChI=1S/C8H3F7OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H |

| Standard InChI Key | AZCFYSIKQICRMH-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=C(C(=C1F)SC(F)(F)F)F)OC(F)F |

Introduction

1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a complex fluorinated aromatic compound characterized by its unique molecular structure. It features a benzene ring substituted with multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio substituent. This arrangement imparts distinct chemical and physical properties, making it of interest in various scientific fields, particularly medicinal chemistry and materials science.

Synthesis

The synthesis of 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity of the final product. Advanced synthetic techniques are often employed to achieve the desired fluorination patterns. Continuous flow reactors may be used in industrial settings to enhance safety and control over reaction conditions when handling reactive fluorinating agents.

Chemical Behavior and Reactivity

The chemical behavior of this compound is influenced by its fluorinated structure. It can undergo various reactions typical for aromatic compounds, including substitution and addition reactions. The presence of fluorine atoms enhances its reactivity and stability in chemical transformations.

Biological Activity and Applications

Research indicates that 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene exhibits potential biological activity. Its multiple fluorine atoms enhance interactions with biological targets through strong hydrogen bonding and increased membrane permeability. This compound is being investigated for its potential as a bioactive molecule in pharmaceutical applications where enhanced stability and bioavailability are desired.

Interaction Studies

Interaction studies reveal that 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene can effectively bind to various molecular targets due to its fluorinated structure. The trifluoromethylthio group enhances interactions with enzymes and receptors, potentially modulating their activity. Understanding these interactions is crucial for elucidating the compound's biological effects and therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene. These include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1,3-Difluoro-2-(trifluoromethoxy)benzene | Lacks the difluoromethoxy group | Different reactivity profile |

| 1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzene | Contains chlorine instead of fluorine | Altered chemical properties due to chlorine presence |

| 1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzene | Similar groups but different positioning | Variations in biological activity due to structural differences |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume